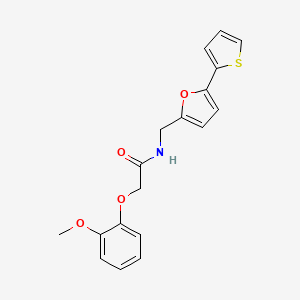

2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-21-14-5-2-3-6-15(14)22-12-18(20)19-11-13-8-9-16(23-13)17-7-4-10-24-17/h2-10H,11-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGILPONHMZUCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of 2-(2-methoxyphenoxy)acetic acid: This can be achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Coupling with 5-(thiophen-2-yl)furan-2-ylmethanamine: The 2-(2-methoxyphenoxy)acetic acid is then coupled with 5-(thiophen-2-yl)furan-2-ylmethanamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide.

Reduction: Formation of 2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethylamine.

Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Thiadiazole Series

Key Compounds :

- 5k: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (Yield: 72%, m.p. 135–136°C) .

- 5l: N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (Yield: 68%, m.p. 138–140°C) .

- 5m: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (Yield: 85%, m.p. 135–136°C) .

Comparison :

- Structural Differences: The target compound replaces the 1,3,4-thiadiazole ring in 5k–5m with a furan-thiophene system.

- Synthesis: All analogs use chloroacetylation followed by nucleophilic substitution with phenols or thiols. Yields (68–85%) and melting points (135–140°C) are comparable, suggesting similar crystallinity and stability .

Thiophene-Containing Acetamides

Key Compound: N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide ()

- Synthesis: Activated 2-(thiophen-2-yl)acetic acid is converted to an acyl chloride and coupled with 2-aminothiophene-3-carbonitrile.

- Comparison : The dual thiophene system in this compound contrasts with the furan-thiophene motif in the target molecule. Thiophene’s higher aromaticity may enhance π-π stacking in biological systems compared to furan’s lower electron density .

Furan-Oxadiazole Hybrids

Key Compound : 2-{[5-(2-Furyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(2-Methoxyphenyl)Acetamide (CAS: 484645-99-0, Molar Mass: 331.35 g/mol) .

- Comparison : The oxadiazole ring introduces electron-withdrawing effects, which could reduce the acetamide’s nucleophilicity compared to the target compound’s furan-thiophene system. The methoxyphenyl group is shared, but the heterocyclic substituents differ significantly in electronic properties.

Substituted Phenoxy Acetamides

Key Compounds :

- RN1: 2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide .

- 3a: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-phenylacetamide (IR: 3504 cm⁻¹ for NH, MS: m/z 384) .

Comparison :

- Bioactivity: Compounds like 3a are designed for hypoglycemic activity, leveraging the methoxyphenoxy group for hydrogen bonding. The target compound’s thiophene-furan system may offer unique interactions with enzymes or receptors .

- Spectroscopy : The NH stretch in IR (~3500 cm⁻¹) and acetamide carbonyl (1664 cm⁻¹) are consistent across analogs .

Physical and Spectroscopic Properties

- Melting Points: Analogs with methoxyphenoxy groups (e.g., 5k–5m, 3a) exhibit m.p. ranges of 135–170°C, suggesting moderate crystallinity .

- NMR: Expected signals include: Methoxy protons: δ 3.8–4.0 ppm. Aromatic protons (phenoxy/thiophene/furan): δ 6.9–7.9 ppm. Acetamide CH₂: δ ~4.0 ppm .

Biological Activity

2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a complex organic compound with potential applications in medicinal chemistry and materials science. Its structure includes a methoxyphenoxy group, a thiophenyl moiety, and a furan component, which contribute to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₄S |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 2034339-99-4 |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Methoxyphenoxy Intermediate : Reaction of 2-methoxyphenol with a halogenated compound under basic conditions.

- Synthesis of the Thiophenyl-Furan Intermediate : Coupling of thiophene and furan derivatives using a palladium-catalyzed reaction.

- Coupling of Intermediates : Amide coupling of the two intermediates using reagents like EDCI in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. This interaction can modulate enzyme or receptor activity, making it a candidate for drug development targeting various diseases.

Pharmacological Applications

- Medicinal Chemistry : The compound serves as a scaffold for developing new drugs aimed at specific enzymes or receptors, potentially leading to novel therapeutic agents.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential applications in treating infections .

- Anticancer Potential : Analogous compounds have shown activity against certain cancer cell lines, suggesting that this compound may also possess anticancer properties .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives related to this compound, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated an IC50 value comparable to established antibiotics.

Case Study 2: Anticancer Activity

Research on related compounds indicated that they could inhibit the proliferation of cancer cells in vitro. The mechanism involved apoptosis induction through caspase activation pathways, showcasing potential for further exploration in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(2-methoxyphenoxy)acetamide | Lacks thiophenyl-furan moiety | Limited biological activity |

| N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide | Lacks methoxyphenoxy group | Moderate activity |

The unique combination of functional groups in this compound enhances its biological activity compared to its analogs, making it an attractive candidate for further research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Prepare the methoxyphenoxy acetamide intermediate by reacting 2-chloro-N-substituted acetamide derivatives with 4-hydroxy-3-methoxybenzaldehyde under reflux with a base (e.g., K₂CO₃) in DMF .

- Step 2 : Functionalize the furan-thiophene moiety separately. Thiophene-containing intermediates are often synthesized using thienylacetyl chloride and aromatic amines in tetrahydrofuran (THF), followed by purification via ethyl acetate extraction and recrystallization .

- Step 3 : Couple the two intermediates using a linker (e.g., chloroacetyl chloride) under mild conditions (room temperature, DMF solvent) .

- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and optimize stoichiometry to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, aromatic C-H stretches) .

- NMR Spectroscopy : Use ¹H NMR (300–500 MHz) to resolve methoxy groups (~3.8 ppm), aromatic protons (6.9–7.5 ppm), and acetamide NH (~9.8 ppm). ¹³C NMR confirms carbonyl carbons (~167 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 430.2 [M+1] for structurally similar compounds) .

Q. How to handle reactive intermediates during synthesis?

- Best Practices :

- Use sodium azide (NaN₃) cautiously in toluene/water mixtures for azide intermediates; quench reactions with ice to stabilize products .

- For air-sensitive steps (e.g., thiophene functionalization), employ inert atmospheres (N₂/Ar) and dry solvents .

Advanced Research Questions

Q. How to design in vivo studies to evaluate hypoglycemic activity?

- Protocol Design :

- Animal Models : Use Wistar albino mice (25–30 g) with induced hyperglycemia (streptozotocin or alloxan). Dose the compound orally (50–100 mg/kg) and monitor blood glucose levels at 0, 1, 2, 4, and 6 hours .

- Toxicity Screening : Conduct acute toxicity studies (OECD guidelines) with escalating doses (10–2000 mg/kg) over 14 days. Assess liver/kidney function (ALT, creatinine) and histopathology .

- Mechanistic Insight : Pair with in vitro assays (e.g., α-glucosidase inhibition) to correlate activity with structural features like the thiazolidinedione moiety .

Q. How to resolve contradictions in biological activity data across studies?

- Case Example : Anti-mycobacterial activity may vary due to substituent positioning. For thiophene-acetamide derivatives, minor structural changes (e.g., -OCH₃ vs. -NO₂) alter dihedral angles between aromatic rings, impacting target binding .

- Resolution Strategy :

- Perform computational docking (e.g., AutoDock Vina) to model interactions with Mycobacterium tuberculosis enoyl-ACP reductase .

- Validate with MIC assays against drug-resistant strains, adjusting substituents to optimize hydrophobicity and H-bonding .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- In Silico Workflow :

- ADMET Prediction : Use SwissADME to calculate logP (lipophilicity), BBB permeability, and CYP450 interactions. The methoxyphenoxy group may enhance solubility but reduce CNS penetration .

- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., PPAR-γ for hypoglycemic activity) using GROMACS. Focus on key residues (e.g., Tyr473 for hydrogen bonding) .

Q. How to analyze crystallographic data for structure-activity relationships?

- Techniques :

- Single-crystal X-ray diffraction to determine bond lengths/angles (e.g., planar acetamide core vs. twisted thiophene-furan moiety) .

- Compare torsion angles (e.g., S1–C1–C5–C6 = 102.98°) with bioactivity data to identify conformationally active pharmacophores .

Data Contradictions and Validation

Q. Why do synthesis yields vary across similar protocols?

- Root Cause : Differences in solvent polarity (DMF vs. THF) and reaction time (2–7 hours) affect intermediate stability. For example, DMF accelerates coupling but may degrade heat-sensitive thiophene groups .

- Mitigation : Standardize solvent systems (e.g., DMF for coupling, THF for thiophene reactions) and use low-temperature conditions (-40°C) for sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.